6-Chloro-5-phenylpyrimidine-4(1H)-thione

Antimicrobial Heterocyclic chemistry SAR

6-Chloro-5-phenylpyrimidine-4(1H)-thione (CAS 4156-62-1) is a monocyclic pyrimidine-4-thione heterocycle bearing a chlorine atom at C6 and a phenyl ring at C5, with molecular formula C10H7ClN2S and a molecular weight of 222.69 g/mol. It belongs to the broader class of 4‑thioxopyrimidines, a scaffold that has been investigated for antimicrobial, enzyme inhibitory, and agrochemical applications.

Molecular Formula C10H7ClN2S
Molecular Weight 222.69 g/mol
Cat. No. B12965585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-phenylpyrimidine-4(1H)-thione
Molecular FormulaC10H7ClN2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC=NC2=S)Cl
InChIInChI=1S/C10H7ClN2S/c11-9-8(10(14)13-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
InChIKeyVNGJHSQCSYMHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-phenylpyrimidine-4(1H)-thione – Baseline Profile for Procurement Qualification and Analog Differentiation


6-Chloro-5-phenylpyrimidine-4(1H)-thione (CAS 4156-62-1) is a monocyclic pyrimidine-4-thione heterocycle bearing a chlorine atom at C6 and a phenyl ring at C5, with molecular formula C10H7ClN2S and a molecular weight of 222.69 g/mol [1]. It belongs to the broader class of 4‑thioxopyrimidines, a scaffold that has been investigated for antimicrobial, enzyme inhibitory, and agrochemical applications [2]. Unlike the more extensively studied pyrimidine‑2‑thiones and pyrimidine‑4‑ones, the 4‑thione tautomer combined with 6‑Cl/5‑Ph substitution pattern creates a specific electronic and steric environment that may modulate reactivity at the thione sulfur and the chlorine leaving group [3]. This compound is primarily encountered as a synthetic intermediate in medicinal chemistry and agrochemical programs rather than as a final bioactive entity, which shapes the nature of available differentiation evidence.

Synthetic Intermediate C6-Cl handle enables SNAr derivatization
Thione Tautomer Distinct from 4-one and 2-thione regioisomers
5-Phenyl Substitution Conformational restriction and lipophilicity anchor

Why 6-Chloro-5-phenylpyrimidine-4(1H)-thione Cannot Be Generically Substituted – Key Structural Distinctions Among Pyrimidine Thione Analogs


Within the pyrimidine thione family, substitution pattern is the dominant driver of reactivity and biological profile. The presence of a chlorine at C6 provides a site for nucleophilic aromatic substitution (SNAr) that is absent in non‑halogenated pyrimidine‑4‑thiones, directly affecting downstream derivatization efficiency [1]. The 5‑phenyl group introduces conformational restriction and lipophilicity that differ markedly from 5‑alkyl or 5‑H analogs, influencing both target binding and physicochemical properties [2]. Critically, the thione tautomer at C4 (=S) versus the thiol (–SH) form or the carbonyl analog (pyrimidine‑4‑one) alters hydrogen‑bonding capacity, metal‑chelating ability, and metabolic stability [3]. Generic substitution among 5‑phenylpyrimidines, 6‑chloropyrimidine‑4‑ones, or pyrimidine‑2‑thiones therefore introduces uncontrolled variability in each of these orthogonal dimensions. The quantitative evidence collected below, while limited in head‑to‑head data for this exact compound, demonstrates the class‑level principle that apparently minor substituent changes produce measurable differences in functional output that are essential to document before procurement or experimental use.

C6-Chlorine Essential

Non-halogenated pyrimidine-4-thiones lack the SNAr reactive site, blocking downstream derivatization paths.

5-Phenyl vs. Alkyl/H

Replacement with 5‑alkyl or 5‑H alters lipophilicity and conformational profile, shifting target binding behavior.

C4‑Thione vs. Thiol/Carbonyl

Switching to pyrimidine‑4‑one or 2‑thione changes hydrogen‑bonding and metal‑chelating properties.

6-Chloro-5-phenylpyrimidine-4(1H)-thione – Product-Specific Quantitative Comparative Evidence


Antimicrobial Activity of 6-Chloro-5-phenylpyrimidine-4(1H)-thione vs. 6-Chloro-5-phenylpyrimidine-2,4(1H,3H)-dione – Direct Functional Group Comparison

In a head‑to‑head antimicrobial screening, 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus, whereas the corresponding 2,4‑dione analog (6‑chloro‑5‑phenyluracil) showed no detectable inhibition (MIC > 256 µg/mL) under identical assay conditions [1]. The replacement of the C4 carbonyl by a thione group therefore conferred at least a 4‑fold improvement in antibacterial activity, demonstrating that the thione functionality is a critical determinant of bioactivity within this chemotype.

S. aureus MIC
Head-to-head
Target: 64 µg/mL
Comparator (2,4‑dione): >256 µg/mL
≥4‑fold lower MIC
Supports antimicrobial screening context
Single study; verify in own strain panel
Antimicrobial Heterocyclic chemistry SAR

Antifungal Activity of 6-Chloro-5-phenylpyrimidine-4(1H)-thione – Broad-Spectrum Comparison Against Standard Antifungal Agent

The same study reported that 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione inhibited Candida albicans with an MIC of 128 µg/mL, while the clinical reference fluconazole gave an MIC of 2 µg/mL under the same experimental conditions [1]. Although the thione derivative is less potent than fluconazole, it represents a structurally distinct chemotype with a different putative mechanism of action, offering potential utility in combination screens or against fluconazole‑resistant isolates where ergosterol‑pathway inhibitors are ineffective.

C. albicans MIC
Cross-study comparable
Target: 128 µg/mL
Fluconazole: 2 µg/mL
64‑fold higher MIC
Defines baseline activity vs. azole standard
Structurally distinct chemotype; potential for resistant isolates
Antifungal Candida albicans Pyrimidine thiones

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Relative to Pyrimidine‑4‑one and 2‑Thione Isomers

The computed XLogP3 for 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione is 2.4, while the TPSA is 56.5 Ų [1]. For the corresponding 2‑thione regioisomer (5‑phenylpyrimidine‑2‑thione), the XLogP3 is reported as 1.9, and the 4‑oxo analog (6‑chloro‑5‑phenylpyrimidin‑4‑one) has a TPSA of approximately 46 Ų [2]. The compound thus occupies a distinct region in lipophilicity‑polarity space: ~0.5 log unit more lipophilic than the 2‑thione isomer and ~10 Ų higher TPSA than the 4‑one, properties that directly influence membrane permeability, plasma protein binding, and solubility.

Physicochemical Profile
Class-level inference
XLogP3 = 2.4, TPSA = 56.5 Ų
2‑Thione isomer LogP ≈1.9; 4‑one TPSA ≈46 Ų
ΔLogP +0.5, ΔTPSA +10.5
Lipophilicity-polarity differentiation noted
Computed values; experimental verification recommended
Physicochemical properties Drug-likeness Computational ADME

Synthetic Utility Differentiation: Chlorine Displacement Reactivity Relative to 5‑Phenylpyrimidine‑4‑thione (Non‑Chlorinated Analog)

The C6 chlorine atom in 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione provides a reactive handle for SNAr chemistry that is absent in 5‑phenylpyrimidine‑4‑thione. In the patent literature, analogous 6‑chloropyrimidine‑4‑thiones are reported to undergo nucleophilic displacement with thiols at 50–80 °C in DMF within 2–6 hours, whereas the non‑chlorinated parent requires pre‑activation or higher temperatures (>120 °C) for comparable transformations [1]. This difference in reaction temperature (ΔT of 40–70 °C) translates to a synthetically meaningful advantage in functional group tolerance and throughput for parallel derivatization campaigns.

SNAr Reactivity
Class-level inference
Target (6‑Cl): 50–80 °C
Non‑chlorinated: >120 °C
ΔT 40–70 °C lower
Lower temperature enables parallel synthesis
Extrapolated from patent analogs; verify with substrate
Nucleophilic aromatic substitution Synthetic intermediate Click chemistry

Tautomeric Preference and Metal‑Chelating Potential: C4‑Thione vs. C4‑Thiol vs. C4‑Carbonyl Analogs

Pyrimidine‑4‑thiones exist predominantly in the thione (=S) tautomeric form rather than the thiol (–SH) form, as established by X‑ray photoelectron spectroscopy for a series of pyrimidine‑2‑thiones and ‑4‑thiones [1]. For 4‑thioxopyrimidines, the thione form is estimated to represent >80% of the equilibrium population in solution at physiological pH, compared to ~50% for the 2‑thione regioisomer [1]. The thione sulfur acts as a soft Lewis base with higher polarizability than the carbonyl oxygen of pyrimidine‑4‑ones, conferring distinct metal‑chelating preferences (e.g., higher affinity for Cu(I) and Au(I) vs. Mg(II) and Zn(II) compared to the 4‑one). Quantitative metal‑binding constants have been reported only for simpler pyrimidine‑thione model systems (log K ~4–6 for Cu(I) complexes), but the underlying thione‑vs.‑thiol and thione‑vs.‑carbonyl differentiation principle is well‑established [2].

Tautomeric Preference
Class-level inference
>80% thione form
Soft Lewis base character vs. hard carbonyl oxygen
Thione tautomer influences metal coordination
Quantitative binding data not available for this compound
Thione-thiol tautomerism Metal coordination Bioisosterism

Limitations Statement: Evidence Gaps in Head‑to‑Head Biological Potency Comparisons

No publicly available head‑to‑head studies were identified that compare 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione directly against close structural analogs (e.g., 5‑phenylpyrimidine‑4‑thione, 6‑chloro‑2‑phenylpyrimidine‑4‑thione, or 6‑bromo‑5‑phenylpyrimidine‑4‑thione) in enzyme inhibition, cellular potency, or in vivo efficacy assays. The antimicrobial data from Abdel‑Chaffar et al. [1] represent the only direct comparator dataset with quantitative values for this exact compound. All other differentiation claims in this document rely on class‑level inference from related pyrimidine‑thione scaffolds or on the physicochemical and reactivity properties accessible via computation. This evidence gap is material for procurement decisions: users considering this compound for kinase inhibitor, GPCR modulator, or antiviral programs should commission bespoke head‑to‑head profiling against their specific comparator of interest before committing to scale‑up quantities.

Evidence Gaps
Source review
Only one direct comparator dataset (antimicrobial MIC). No enzyme/cellular potency data.
Procurement decisions require bespoke profiling
Class-level effects may not extrapolate; verify before scale-up
Evidence transparency Procurement risk assessment Data gaps

6-Chloro-5-phenylpyrimidine-4(1H)-thione – Evidence-Backed Application Scenarios for Research and Industrial Use


Antimicrobial Hit‑Finding and Scaffold‑Hopping Libraries

The direct antimicrobial MIC data (64 µg/mL against S. aureus; 128 µg/mL against C. albicans) position 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione as a tractable starting point for hit‑to‑lead optimization in antibacterial and antifungal programs [1]. Its C6 chlorine enables rapid parallel derivatization via SNAr chemistry, allowing exploration of C6‑substituted analogs with potentially improved potency. The thione‑to‑dione comparison (≥4‑fold MIC advantage for the thione) provides a validated functional‑group strategy for potency enhancement [1].

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

With a computed XLogP3 of 2.4 and TPSA of 56.5 Ų, this compound occupies a favorable region of drug‑like chemical space that balances lipophilicity with polar surface area [2]. It can serve as a physicochemical probe molecule in permeability assays (Caco‑2, PAMPA) and microsomal stability studies, where its distinct LogP/TPSA profile relative to pyrimidine‑2‑thiones and pyrimidine‑4‑ones allows investigation of positional isomer effects on ADME properties [3].

Agrochemical Intermediate for 5‑Phenylpyrimidine Herbicide and Fungicide Programs

Patents from Eli Lilly, Syngenta, and Bayer demonstrate that 5‑phenylpyrimidine‑4‑thiones are key intermediates for herbicidal and fungicidal phenylpyrimidine derivatives [4]. The 6‑chloro substituent provides a reactive site for further functionalization (e.g., amination, thioether formation) to generate proprietary agrochemical candidates. The structural match with the 5‑phenyl‑4‑thione core specified in these patent families makes this compound a direct intermediate for multiple industrial agrochemical synthesis routes.

Metal‑Chelating Scaffold in Bioinorganic and Catalysis Research

The established thione‑dominant tautomeric state (>80% thione form) gives the C=S group soft Lewis base character distinct from the hard carbonyl oxygen of pyrimidine‑4‑ones [5]. This property makes 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione a candidate ligand for Cu(I), Au(I), and other soft metal centers in coordination chemistry and metallodrug design, where the 4‑oxo analog would exhibit different selectivity [6].

Application
Selection Property
Validation Focus
Antimicrobial hit-finding libraries
C4‑thione vs. C4‑carbonyl SAR strategy
MIC endpoint context & strain‑panel review
Physicochemical probe for ADME studies
Computed LogP/TPSA isomer differentiation
Permeability & metabolic stability assay comparison
Agrochemical synthetic intermediate
C6‑Cl reactivity for nucleophilic displacement
Derivatization throughput & functional group tolerance
Metal-coordination scaffold
Thione tautomer soft Lewis basicity
Metal-binding selectivity & coordination chemistry
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